molecular formula C21H21NO5S2 B12184811 Ethyl 5-acetyl-4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-acetyl-4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B12184811
M. Wt: 431.5 g/mol
InChI Key: NTZXSGMNJZKGEV-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene core and introduce the various substituents through a series of reactions, such as acylation, esterification, and cyclization. For example, the acetyl group can be introduced via Friedel-Crafts acylation, while the ethyl ester can be formed through esterification of the corresponding carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis. Techniques such as continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 5-acetyl-4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H21NO5S2

Molecular Weight

431.5 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[(5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H21NO5S2/c1-4-26-21(25)15-12(2)17(13(3)23)29-20(15)22-19(24)16-18(28-11-10-27-16)14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3,(H,22,24)

InChI Key

NTZXSGMNJZKGEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=C(SCCO2)C3=CC=CC=C3

Origin of Product

United States

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